4-Amino-3-bromobenzonitrile

描述

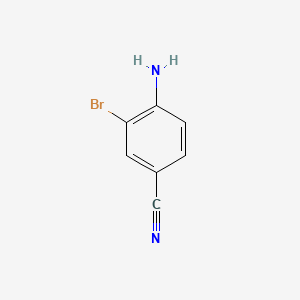

4-Amino-3-bromobenzonitrile (CAS: 50397-74-5) is a halogenated aromatic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03–197.04 g/mol . It exists as a white-to-yellow crystalline solid or powder, with a melting point of 106–110°C . The compound features a benzonitrile core substituted with an amino (-NH₂) group at the 4-position and a bromine atom at the 3-position.

Synthesis: It is synthesized via the reduction of 4-amino-2-bromobenzonitrile using sodium borohydride (NaBH₄) .

Applications: It serves as a key intermediate in organic synthesis, particularly in the preparation of quinoline derivatives (e.g., via cyclization with ethoxymethylenemalonate) .

Safety: Classified under hazard categories H302, H312, H332, H315, H317, H319, H335, and H500, it is toxic if inhaled, ingested, or exposed to skin/eyes .

属性

IUPAC Name |

4-amino-3-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POESQIHWIIWNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363931 | |

| Record name | 4-Amino-3-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50397-74-5 | |

| Record name | 4-Amino-3-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Bromination with N-Bromosuccinimide (NBS)

A high-yield method employs NBS and NH₄Cl in acetonitrile (MeCN) to brominate 3-aminobenzonitrile derivatives.

Procedure :

- Reactants : 3-Aminobenzonitrile derivative (1.00 mmol), NBS (1.05 mmol), NH₄Cl (0.10 mmol).

- Solvent : MeCN (5 mL).

- Conditions : Stir at room temperature for 45 minutes.

- Workup : Quench with water, extract with EtOAc, wash with brine, and purify via silica gel chromatography (15% EtOAc/hexanes).

Yield : 97% (off-white solid).

Advantages :

- High regioselectivity for the 3-position bromination.

- Scalable due to mild conditions.

Nucleophilic Substitution Reactions

Copper-Mediated Cyanation of Bromoaniline Derivatives

This approach substitutes bromine with a cyano group using copper cyanide (CuCN) .

Example :

- Reactants : 4-Bromo-2,6-difluoroaniline (50.0 g, 240 mmol), CuCN (64.5 g, 720 mmol).

- Solvent : DMF (500 mL).

- Conditions : Reflux for 24 hours.

- Workup : Cool, add NH₄OH, filter, extract with EtOAc, and purify.

Yield : 42% (dark-brown solid).

Mechanism :

CuCN facilitates nucleophilic substitution, replacing bromine with cyanide.

Catalytic Oxidative Ammonolysis

Fluidized Bed Ammonolysis of Bromotoluenes

A patented process converts para-bromotoluene to 4-bromo-benzonitrile via catalytic ammonolysis, followed by further functionalization.

Key Steps :

- Reactants : Para-bromotoluene, NH₃, O₂.

- Catalyst : V1.0Cr0.90B0.50P0.30K0.10/SiO₂.

- Conditions : 380–440°C, atmospheric pressure.

- Yield : 87.6% (para-bromobenzonitrile).

Limitations :

- Requires specialized fluidized-bed reactors.

- Subsequent amination steps needed to introduce the amino group.

Direct Synthesis via Cyanation

Alkanesulphonamide-P₄O₁₀ Reactions

A method from US3742014A converts benzoic acids to nitriles using alkanesulphonamides and PCl₅.

Adaptation for 4-Amino-3-bromobenzonitrile :

- Reactants : 3-Bromo-4-aminobenzoic acid, methanesulphonamide, PCl₅.

- Conditions : 175–180°C.

- Yield : High (exact value dependent on substrate).

Advantages :

- Broad applicability for substituted benzoic acids.

Comparative Analysis of Methods

*Yield refers to para-bromobenzonitrile; amination step required for amino group.

Challenges and Optimization Strategies

化学反应分析

4-Amino-3-bromobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium amide or organometallic compounds.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Common reagents and conditions used in these reactions include liquid ammonia, hydrochloric acid, bromine, sodium amide, and various reducing and oxidizing agents. Major products formed from these reactions include substituted benzonitriles, amines, and nitro compounds.

科学研究应用

Anti-Cancer Drug Synthesis

One of the most notable applications of 4-Amino-3-bromobenzonitrile is its role as an intermediate in the synthesis of Erlotinib, a targeted therapy for non-small cell lung cancer. Erlotinib functions as an epidermal growth factor receptor (EGFR) inhibitor, making it crucial in cancer treatment protocols .

Development of Other Pharmaceuticals

The compound is also involved in the synthesis of various other pharmaceutical agents. For instance:

- It serves as a precursor for compounds that exhibit anti-inflammatory properties.

- It is utilized in the development of novel quinoline derivatives through photochemical reactions, which have shown potential in treating various diseases .

Agrochemical Applications

This compound is used in the synthesis of agrochemicals such as:

- Clodinafop-propargyl , a herbicide effective against grass weeds in cereal crops.

- Various fungicides and insecticides that are vital for crop protection and yield improvement.

Dye Synthesis

The compound is employed in producing dyes, particularly fluorescent dyes used in biological imaging. These dyes are synthesized through reactions with substituted anilines to yield compounds with high quantum yields, suitable for bioimaging applications .

Case Study 1: Synthesis of Fluorescent Dyes

Research has demonstrated that this compound can react with various substituted anilines to form fluorescent compounds. These compounds have been characterized by their absorption spectra and quantum yields, indicating their potential utility in bioimaging and sensing technologies .

Case Study 2: Photochemical Reactions

A study explored the use of this compound in a one-pot Heck reaction followed by photochemical alkene isomerization to synthesize quinoline derivatives. The process yielded high product yields (up to 94%) and showcased the versatility of this compound in complex organic synthesis .

作用机制

The mechanism of action of 4-Amino-3-bromobenzonitrile depends on its specific application. In the synthesis of pharmaceuticals, it acts as a precursor that undergoes further chemical transformations to yield the desired bioactive compounds. The molecular targets and pathways involved vary based on the final product synthesized from this compound.

相似化合物的比较

Comparison with Structural Analogues

Structural and Functional Group Variations

The substituents on the benzonitrile core significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties

Table 2: Hazard Profiles

Brominated compounds generally pose higher toxicity due to halogen persistence, whereas ethyl or hydroxylated analogues may exhibit lower acute hazards .

Commercial Availability and Pricing

- This compound: Priced at €20–393/g (95–98% purity), available in 1–500 g quantities .

- Non-halogenated analogues (e.g., 4-amino-3-ethylbenzonitrile) are less common and may require custom synthesis .

生物活性

4-Amino-3-bromobenzonitrile (CAS No. 50397-74-5) is an organic compound that has garnered attention in various fields of research due to its biological activity and potential applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

These properties make it a suitable candidate for various chemical reactions, particularly in the synthesis of biologically active compounds.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the amino group and the bromine atom enhances its ability to participate in hydrogen bonding and electrophilic interactions, making it a potential inhibitor or modulator of enzyme activities.

- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of brominated benzonitriles have shown effectiveness against various bacterial strains, suggesting a potential for developing new antibiotics .

- Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .

- Anticancer Potential : Some studies have suggested that aromatic nitriles can induce apoptosis in cancer cells through the activation of specific pathways. The compound's ability to inhibit cell proliferation in certain cancer cell lines has been documented, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Study : A study highlighted the effectiveness of this compound derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, demonstrating significant antibacterial activity compared to standard antibiotics .

- Anti-inflammatory Mechanism : Research conducted on the anti-inflammatory effects showed that this compound could significantly lower levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting a mechanism through which it could modulate inflammatory responses .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in dose-dependent reductions in cell viability, implicating its role in cancer therapy development .

常见问题

Basic: What synthetic routes are commonly used for 4-Amino-3-bromobenzonitrile, and how can purity be optimized?

Answer:

The synthesis typically involves nitration, bromination, and subsequent reduction steps. For example, starting from 3-bromonitrobenzene, cyano substitution followed by catalytic hydrogenation (using Pd/C or Raney Ni) yields the amino group. Purity optimization includes:

- Recrystallization : Use ethanol/water mixtures to remove unreacted intermediates.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients to isolate the product .

- HPLC Analysis : Monitor purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, NH signals at δ 5.2–5.5 ppm) .

- IR Spectroscopy : Detect CN stretching (~2220 cm) and NH bending (~1600 cm). Note that reference IR data may be limited, requiring experimental validation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (m/z 197.0320 for CHBrN) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data?

Answer:

- Reproducibility Checks : Replicate conditions from conflicting studies (e.g., solvent purity, catalyst loading) .

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations for vibrational modes) .

- Meta-Analysis : Review reaction kinetics (e.g., Arrhenius plots) to identify temperature-sensitive steps that may cause yield discrepancies .

Advanced: What methodologies assess the stability of this compound under varying conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C) under nitrogen atmosphere .

- Light Sensitivity Tests : Store samples in amber vials and monitor degradation via HPLC over 30 days .

- pH Stability Studies : Expose the compound to buffered solutions (pH 2–12) and track hydrolysis byproducts using LC-MS .

Advanced: How can computational modeling enhance understanding of reactivity or regioselectivity?

Answer:

- DFT Calculations : Predict electrophilic substitution sites (e.g., para vs. meta positions) using Fukui indices .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize selectivity .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for pharmacological applications .

Advanced: What analytical challenges arise in detecting trace impurities, and how are they addressed?

Answer:

- HPLC-MS/MS : Identify brominated byproducts (e.g., di-bromo derivatives) with limits of detection (LOD) <0.1% .

- GC Headspace Analysis : Detect volatile impurities (e.g., residual solvents) using capillary columns and FID detection .

- X-ray Crystallography : Resolve structural ambiguities in polymorphic forms or co-crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。